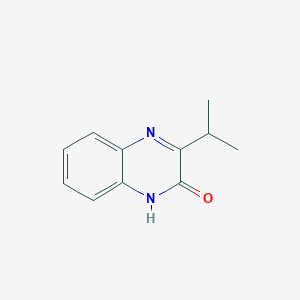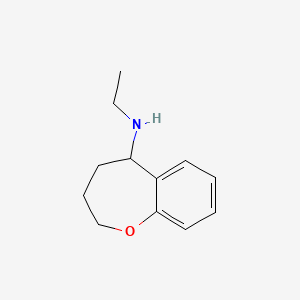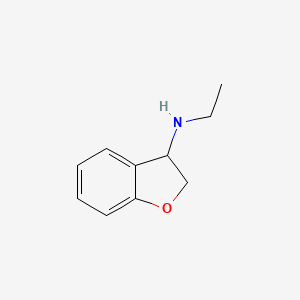
2(1H)-Quinoxalinone, 3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinoxalinone, 3-(1-methylethyl)- is a heterocyclic compound that has been extensively studied due to its potential applications in various fields of science. This compound has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
Applications De Recherche Scientifique
2(1H)-Quinoxalinone, 3-(1-methylethyl)- has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been found to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been found to possess antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. In addition, 2(1H)-Quinoxalinone, 3-(1-methylethyl)- has been found to exhibit anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinoxalinone, 3-(1-methylethyl)- is not yet fully understood. However, studies have suggested that this compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the antimicrobial activity of 2(1H)-Quinoxalinone, 3-(1-methylethyl)- may be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects
Studies have shown that 2(1H)-Quinoxalinone, 3-(1-methylethyl)- can exhibit various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to exhibit anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases. Additionally, 2(1H)-Quinoxalinone, 3-(1-methylethyl)- has been found to exhibit antioxidant activity, which could potentially be useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2(1H)-Quinoxalinone, 3-(1-methylethyl)- in lab experiments is its wide range of biological activities, which makes it a promising candidate for various applications. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2(1H)-Quinoxalinone, 3-(1-methylethyl)-. One direction is to further investigate its mechanism of action, particularly with regard to its antitumor and antimicrobial activities. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of this compound, which could help to determine its safety for use in various applications.
Méthodes De Synthèse
The synthesis of 2(1H)-Quinoxalinone, 3-(1-methylethyl)- can be achieved through various methods. One common method involves the condensation of 2-nitroaniline and acetone in the presence of a catalyst, followed by reduction of the resulting nitroso compound with zinc and hydrochloric acid. Another method involves the reaction of 2-chloroaniline and isobutyraldehyde in the presence of a base to yield the desired compound.
Propriétés
IUPAC Name |
3-propan-2-yl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10-11(14)13-9-6-4-3-5-8(9)12-10/h3-7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPSKVBKAPBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinoxalinone, 3-(1-methylethyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)


![4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542292.png)
![4-(2-cyano-3-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542298.png)
![4-(3,5-dichloropyridin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542302.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7542310.png)
![N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide](/img/structure/B7542328.png)
![N-[1-(1-butanoylpyrrolidine-2-carbonyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7542344.png)
![1-(Cyclopropylmethyl)-3-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]-1-methylurea](/img/structure/B7542350.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7542370.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)